molecular formula C24H22FN3O4S B2527798 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1048661-90-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2527798
CAS No.: 1048661-90-0
M. Wt: 467.52
InChI Key: HMNBYPVCMHLXRZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule characterized by a fused benzo[cd]indole core linked to a pyrrolidine-2-carboxamide scaffold bearing a 4-fluorophenylsulfonyl substituent.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-2-27-20-13-12-19(17-5-3-6-18(22(17)20)24(27)30)26-23(29)21-7-4-14-28(21)33(31,32)16-10-8-15(25)9-11-16/h3,5-6,8-13,21H,2,4,7,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNBYPVCMHLXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCN4S(=O)(=O)C5=CC=C(C=C5)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes a benzo[cd]indole moiety, a pyrrolidine ring, and a sulfonamide group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5SC_{18}H_{20}N_2O_5S with a molecular weight of approximately 366.43 g/mol. The structural representation highlights several functional groups that are crucial for its biological activity:

N 1 ethyl 2 oxo 1 2 dihydrobenzo cd indol 6 yl 1 4 fluorophenyl sulfonyl pyrrolidine 2 carboxamide\text{N 1 ethyl 2 oxo 1 2 dihydrobenzo cd indol 6 yl 1 4 fluorophenyl sulfonyl pyrrolidine 2 carboxamide}

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that the compound may have potential as an antitumor agent. Its structural components allow it to interact with specific biological targets involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. This compound could potentially inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to cancer progression and inflammation has been documented in several studies. For instance, it may target kinases involved in tumor growth.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

Structural Feature Biological Activity Remarks
Benzo[cd]indole moietyAntitumor activityContributes to DNA intercalation properties
Sulfonamide groupAnti-inflammatoryKnown for inhibition of COX enzymes
Pyrrolidine ringModulates receptor bindingEnhances bioavailability

Case Studies

  • Antitumor Studies : In vitro assays have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspase pathways.
  • Inflammation Models : In animal models of inflammation, compounds similar to this compound have demonstrated significant reductions in edema and inflammatory markers.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle : The target compound features a benzo[cd]indole system, a larger fused aromatic scaffold, compared to the simpler 1,2-dihydropyridine cores of analogs .
  • Substituent Diversity : The target compound substitutes the pyridine ring with a sulfonyl-pyrrolidine group, whereas analogs prioritize chloro-fluorobenzyl and sulfamoyl/acetylphenyl groups.

Functional Group Analysis

Compound Functional Groups Potential Impact on Bioactivity
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Acetylphenyl (electron-withdrawing), chloro-fluorobenzyl (lipophilic) Enhanced membrane permeability; potential for hydrophobic target interactions.
1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide Sulfamoylphenyl (polar, hydrogen-bonding), chloro-fluorobenzyl Improved solubility; possible interaction with charged/polar enzyme pockets.
Target Compound 4-Fluorophenylsulfonyl (polar, acidic), pyrrolidine-2-carboxamide (conformationally constrained) Potential for dual binding modes: sulfonyl group for ionic interactions; rigid core for selectivity.

Pharmacological Implications

  • Solubility and Bioavailability : The sulfamoyl group in enhances water solubility, while the acetyl group in may improve lipophilicity. The target compound’s sulfonyl-pyrrolidine moiety could balance both properties.
  • Target Selectivity : The benzo[cd]indole core in the target compound may confer higher selectivity for enzymes with large hydrophobic binding pockets (e.g., kinases), compared to the smaller pyridine-based analogs .

Q & A

Q. What are the optimal synthetic pathways for preparing N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:

  • Coupling reactions : Use of sulfonyl chloride intermediates to introduce the 4-fluorophenylsulfonyl group.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial-and-error by systematically varying parameters (temperature, solvent ratio, catalyst loading) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Spectroscopic techniques :
    • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., benzo[cd]indole and pyrrolidine ring connectivity) .
    • Mass spectrometry : High-resolution MS (HRMS) for molecular formula confirmation .
  • Chromatography : HPLC with UV detection to assess purity (>95% required for biological assays) .
  • X-ray crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

Conflicting results (e.g., variable IC₅₀ values across assays) may arise from:

  • Assay conditions : Differences in cell lines, incubation times, or solvent/DMSO concentrations. Standardize protocols using guidelines like NIH/NCATS recommendations .
  • Off-target effects : Perform counter-screening against unrelated targets (e.g., kinases, GPCRs) to rule out nonspecific binding .
  • Metabolic stability : Assess liver microsomal stability (e.g., human/rat S9 fractions) to identify rapid degradation pathways .

Q. What computational strategies are effective for predicting this compound’s reactivity and target interactions?

  • Quantum mechanics (QM) : Optimize transition states for sulfonamide/pyrrolidine bond cleavage using Gaussian or ORCA .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
  • MD simulations : GROMACS/AMBER to study conformational flexibility in aqueous or lipid bilayer environments .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Core modifications : Introduce substituents at the benzo[cd]indole C-6 position (e.g., halogens, alkyl groups) to modulate lipophilicity .
  • Sulfonyl group replacement : Test alternative sulfonamides (e.g., methylsulfonyl, aryl variants) to enhance selectivity .
  • High-throughput screening (HTS) : Use fragment-based libraries to identify pharmacophore enhancements .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reaction reproducibility : Verify moisture control (e.g., inert atmosphere) and reagent purity (e.g., anhydrous solvents) .
  • Analytical validation : Cross-check yields via gravimetric analysis and LC-MS quantification .
  • Peer collaboration : Compare protocols with independent labs to identify overlooked variables (e.g., stirring rate, heating method) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature60–80°CHigher temps risk decomposition
Catalyst Loading5–10 mol%Excess catalyst complicates purification
Solvent (DMF:DCM)3:1 v/vBalances solubility and reactivity

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
¹H NMR (500 MHz)Substituent connectivityDeuterated DMSO solvent
HRMS (ESI+)Molecular ion confirmationResolution >30,000 FWHM
HPLC (C18 column)Purity assessmentGradient: 10–90% MeCN/H₂O

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